molecular formula C26H22FNO3S B2432786 Methyl 4-((4-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate CAS No. 932351-92-3

Methyl 4-((4-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate

Cat. No. B2432786
M. Wt: 447.52
InChI Key: ILVLZCFCNBAJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((4-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate is a synthetic compound that has been used in various scientific research studies. It is also known as MFQC and belongs to the class of quinoline-based compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies on quinoline derivatives, including compounds structurally related to Methyl 4-((4-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate, have highlighted their synthesis and transformations for potential applications in medicinal chemistry. Quinoline derivatives are known for their efficient fluorescence and are utilized in biochemistry and medicine for studying biological systems. They are also explored for their potential as antioxidants and radioprotectors due to their unique structural features (Aleksanyan & Hambardzumyan, 2013).

Potential Biological Activities

  • Research into the methylation of related quinoline carboxylates has revealed their potential as inhibitors of Hepatitis B Virus (HBV) replication. Experimental studies confirmed that these compounds exhibited significant inhibition of HBV replication in vitro, suggesting their potential therapeutic applications (Kovalenko et al., 2020).
  • Another study has developed novel routes to quinoline-2-carboxylates, showcasing a wide range of functional groups that could be tolerated. This methodology opens up possibilities for the pharmaceutical industry by allowing the synthesis of diverse quinoline derivatives with potential drug-like properties (Wang et al., 2018).

Antimycobacterial Properties

  • Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and their derivatives were synthesized and evaluated for their anti-tuberculosis (TB) activities. The study indicated that these compounds showed promising anti-TB activity against various strains of Mycobacterium tuberculosis, highlighting their potential as new agents in TB treatment. Molecular docking studies further supported their mechanism of action by showing binding affinities to target proteins (Venugopala et al., 2020).

Optical and Fluorescent Properties

  • The synthesis of substituted 4-oxo-4H-quinolizine-3-carboxylic acids and their evaluation as Mg2+ selective, fluorescent indicators demonstrate the versatility of quinoline derivatives in biochemical sensing and imaging. These compounds have shown promise as the first Mg2+-selective, ratioable fluorescent indicators, offering a new tool for intracellular Mg2+ measurements with minimal interference from other ions (Otten et al., 2001).

properties

IUPAC Name

methyl 4-[(4-fluorophenyl)methoxy]-2-[(3-methylphenyl)methylsulfanyl]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO3S/c1-17-6-5-7-19(14-17)16-32-25-23(26(29)30-2)24(21-8-3-4-9-22(21)28-25)31-15-18-10-12-20(27)13-11-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVLZCFCNBAJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate

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